Cas no 950242-81-6 (5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)

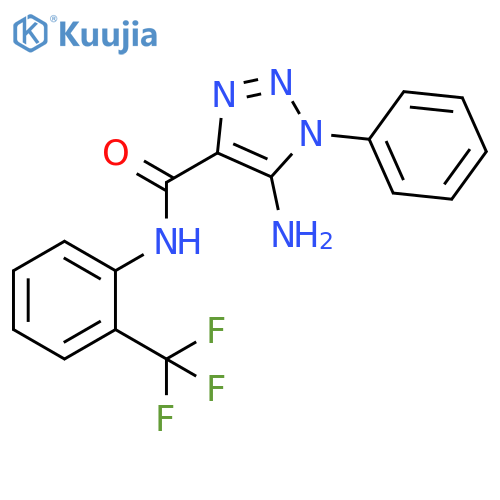

950242-81-6 structure

商品名:5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide

CAS番号:950242-81-6

MF:C16H12F3N5O

メガワット:347.294592857361

CID:5430407

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide

- 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-

- 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C16H12F3N5O/c17-16(18,19)11-8-4-5-9-12(11)21-15(25)13-14(20)24(23-22-13)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,25)

- InChIKey: RUFLPTMEMNACQP-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC=C2)C(N)=C(C(NC2=CC=CC=C2C(F)(F)F)=O)N=N1

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3375-0904-25mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-1mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-20mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-3mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-5μmol |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-40mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-50mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-100mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 100mg |

$248.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-2mg |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3375-0904-20μmol |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |

950242-81-6 | 90%+ | 20μl |

$79.0 | 2023-04-26 |

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

950242-81-6 (5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量